6-Bromo-1,1,2-trifluorohex-1-ene

説明

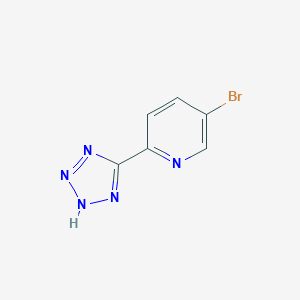

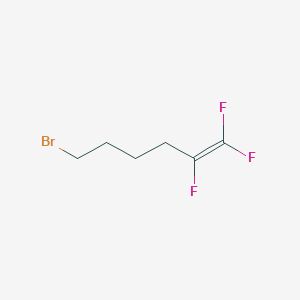

The compound "6-Bromo-1,1,2-trifluorohex-1-ene" is a fluorinated alkene with a bromine atom attached to the sixth carbon in the chain. This structure suggests potential reactivity both in terms of the alkene moiety and the bromine atom, which can be involved in various chemical reactions.

Synthesis Analysis

The synthesis of related bromo- and trifluoromethyl-containing alkenes has been reported in several studies. For instance, a three-step synthesis of 1-bromo-3-trifluoromethylbut-2-ene starting from 1,1,1-trifluoroacetone has been described, achieving an overall yield of 54% . Another study reports a two-step synthesis of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene from hexafluoroacetone with an overall yield of 35% . These methods could potentially be adapted for the synthesis of "6-Bromo-1,1,2-trifluorohex-1-ene" by altering the carbon chain length and the position of the functional groups.

Molecular Structure Analysis

The molecular structure of bromo- and trifluoromethyl-containing alkenes is characterized by the presence of a carbon-carbon double bond and a bromine atom, which can significantly influence the reactivity and stability of the molecule. The presence of trifluoromethyl groups can also affect the molecule's electronic properties, making it more electrophilic .

Chemical Reactions Analysis

The bromine atom in such molecules can participate in various chemical reactions, such as radical copolymerization , electrophilic addition , and nucleophilic substitution . For example, the radical copolymerization of vinylidene fluoride with 4-bromo-1,1,2-trifluorobut-1-ene has been studied, and the reactivity ratios of the monomers have been assessed . The electrophilic reactivity of 1-bromo-3-trifluoromethylbut-2-ene towards different nucleophiles has also been explored, leading to various substitution products .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and trifluoromethyl-containing alkenes are influenced by the presence of the bromine atom and the trifluoromethyl groups. These groups can increase the molecule's polarity and potentially its boiling point. The reactivity of such compounds can be exploited in the synthesis of more complex molecules, such as the construction of biologically important CF3-bearing azaheterocycles . Additionally, the thermal properties of copolymers derived from these monomers have been studied, showing that the incorporation of brominated monomers can lead to more thermally stable materials .

科学的研究の応用

Environmental and Health Impacts of Brominated and Fluorinated Compounds

Environmental Concentrations and Toxicology of Brominated Phenols : Studies detail the environmental presence and toxicological impact of brominated phenols, which are intermediates in the synthesis of brominated flame retardants and can degrade into various brominated substances. These compounds, including tribromophenol, are found ubiquitously in the environment due to multiple sources and their degradation products. The research calls for a better understanding of their toxicokinetics, toxicodynamics, and environmental roles (Koch & Sures, 2018).

Novel Brominated Flame Retardants : A comprehensive review of the occurrence of novel brominated flame retardants (NBFRs) in various environments, including indoor air, dust, and consumer goods. The review discusses the need for further research on the occurrence, environmental fate, and toxicity of these compounds due to the increasing application and potential risks associated with NBFRs (Zuiderveen, Slootweg, & de Boer, 2020).

Environmental Concentrations of Engineered Nanomaterials : This review focuses on the environmental concentrations of various engineered nanomaterials, including those that could be related to the production or use of fluorinated and brominated compounds. The study highlights the current knowledge gaps and the need for specific analytical methods for detecting these materials in the environment (Gottschalk, Sun, & Nowack, 2013).

Toxicity of Novel Fluorinated Alternatives : Research on the sources, environmental distribution, and health risks associated with novel fluorinated alternatives to per- and polyfluoroalkyl substances (PFASs). The study emphasizes the systemic multiple organ toxicities of these alternatives, highlighting the need for more toxicological studies to assess their long-term use (Wang et al., 2019).

Safety And Hazards

Safety measures for handling 6-Bromo-1,1,2-trifluorohex-1-ene include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition . More detailed safety and hazard information can be found in its Safety Data Sheet .

特性

IUPAC Name |

6-bromo-1,1,2-trifluorohex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrF3/c7-4-2-1-3-5(8)6(9)10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTVLPSZAHXMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CC(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371343 | |

| Record name | 6-bromo-1,1,2-trifluorohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1,1,2-trifluorohex-1-ene | |

CAS RN |

126828-29-3 | |

| Record name | 6-bromo-1,1,2-trifluorohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126828-29-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。